Product packaging for L-Ascorbic acid 2-sulfate dipotassium salt(Cat. No.:CAS No. 52174-99-9)

L-Ascorbic acid 2-sulfate dipotassium salt

Cat. No.: B1602617
CAS No.: 52174-99-9
M. Wt: 332.37 g/mol
InChI Key: BXVMXUPHPZDIMH-YCWPWOODSA-L
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Description

Overview of Ascorbic Acid Derivatives in Biochemistry and Organic Chemistry

L-Ascorbic acid (vitamin C) is a vital water-soluble micronutrient involved in numerous biological processes, including collagen synthesis and acting as an antioxidant. nih.govliposhell.pl However, its inherent instability, being susceptible to oxidation, limits its direct application in many experimental and commercial settings. mdpi.comnih.gov This has led chemists to synthesize a variety of ascorbic acid derivatives by modifying its structure, particularly at the reactive hydroxyl groups. google.com These derivatives, which include phosphorylated and sulfated forms, often exhibit improved stability while retaining or enabling the biological activity of the parent molecule. nih.govussec.org In biochemistry, these analogs are crucial for studying cellular processes that require a sustained presence of ascorbate (B8700270), while in organic chemistry, the synthesis of these derivatives presents intriguing challenges and opportunities for developing new compounds with tailored properties. google.comacs.org

Rationale for Research into Chemically Modified Ascorbates

The primary motivation for creating ascorbate derivatives is to overcome the lability of L-ascorbic acid. nih.gov L-ascorbic acid is easily degraded by factors such as heat, oxygen, and light, especially in aqueous solutions like cell culture media. mdpi.commdpi.com Chemical modification, such as esterification at the C-2 hydroxyl group to create compounds like L-ascorbic acid 2-sulfate, protects the most reactive part of the molecule, the enediol group, from oxidation. ussec.org This modification results in a compound that is significantly more stable. google.comussec.org For instance, AA-2S is noted to be perhaps the most stable derivative discovered and can withstand harsh conditions like those in feed manufacturing. ussec.org This enhanced stability ensures a consistent and prolonged release of active ascorbic acid in biological systems, effectively increasing its bioavailability for research applications where long-term studies are necessary. nih.govresearchgate.net

Modifying the structure of ascorbic acid allows researchers to investigate how specific chemical features influence its biological function. nih.govnih.gov By comparing the activity of different derivatives, scientists can determine which parts of the molecule are essential for its antioxidant, enzymatic cofactor, and other roles. nih.govacs.org For example, studies comparing L-ascorbic acid with its sulfated and phosphorylated derivatives in fish have revealed differences in their antiscorbutic activity, providing insights into the metabolic pathways that release the active vitamin. nih.gov This exploration helps in designing new derivatives with potentially enhanced or more specific biological activities. google.com The free hydroxyl groups on the ascorbic acid molecule are known to be critical for its ability to scavenge free radicals and protect against oxidative damage. nih.gov

Historical Context of Sulfated Ascorbate Discovery and Investigation

The history of vitamin C research dates back to the identification of scurvy as a deficiency disease. udel.edunih.gov Albert Szent-Györgyi first isolated the "anti-scorbutic factor" in 1928, which he named hexuronic acid and was later renamed ascorbic acid. udel.edumetrohm.comacs.org The investigation into derivatives began as the instability of ascorbic acid became a scientific hurdle. L-ascorbic acid 2-sulfate was identified as a natural metabolite of ascorbic acid found in the urine of various animals, including primates and fish. ussec.org Early research in the 1970s focused on its chemical properties, stability, and its role as a substrate for mammalian enzymes called arylsulfatases, which are capable of hydrolyzing the sulfate (B86663) group to release ascorbic acid. nih.gov These initial studies laid the groundwork for its later application in fields requiring a stable form of vitamin C.

Significance of L-Ascorbic Acid 2-Sulfate Dipotassium (B57713) Salt in Contemporary Chemical and Biological Research

Today, AA-2S is a cornerstone in various research areas, primarily due to its stability.

Cell Culture: Standard cell culture media are often devoid of ascorbic acid because it degrades quickly in the typical high-oxygen incubator environment. mdpi.com This can lead to a state of "cellular scurvy," affecting processes like collagen synthesis and cell proliferation. mdpi.comresearchgate.net AA-2S serves as a stable, long-acting source of vitamin C in culture media, allowing for more physiologically relevant studies of skin fibroblasts, stem cells, and other cell types. researchgate.netnih.gov It has been shown to stimulate collagen accumulation and cell growth in fibroblast cultures. researchgate.net

Aquaculture: Fish are among the animals that cannot synthesize their own vitamin C and require it in their diet. nih.gov The high temperatures and water exposure during aquafeed production destroy standard L-ascorbic acid. ussec.org AA-2S is heat and water-stable, making it an ideal and bioavailable source of vitamin C in feed formulations for species like salmon, catfish, and shrimp. ussec.orgnih.gov However, its efficacy can vary between species; for instance, it is less effective than other derivatives for channel catfish. nih.gov

Biochemical Assays: The stability of AA-2S makes it a reliable reagent in biochemical and enzymatic assays where a constant concentration of ascorbate is required over time. Its ability to be enzymatically hydrolyzed to release ascorbic acid allows it to function as a pro-vitamin C in various experimental models. nih.govnih.gov

Comparative Properties: L-Ascorbic Acid vs. L-Ascorbic Acid 2-Sulfate (AA-2S)
PropertyL-Ascorbic AcidL-Ascorbic Acid 2-Sulfate (AA-2S)
Chemical StabilityLow; susceptible to oxidation by heat, light, and oxygen. mdpi.comnih.govHigh; protected at the C-2 position, making it resistant to oxidation. google.comussec.org
Biological ActivityDirectly active as an antioxidant and enzyme cofactor. nih.govActs as a pro-vitamin; requires enzymatic hydrolysis (by sulfatases) to release active L-ascorbic acid. nih.gov
Use in Cell CultureLimited due to rapid degradation in media. mdpi.comWidely used as a stable, long-acting source of vitamin C. researchgate.netnih.gov
Use in Aquaculture FeedsLargely ineffective due to degradation during feed processing. ussec.orgCommonly used due to its heat and water stability. nih.govresearchgate.net

Research Objectives and Scope of Academic Inquiry into AA-2S

Academic research involving AA-2S generally aims to leverage its stability to achieve specific experimental goals. Key objectives include:

Investigating the long-term effects of vitamin C: By providing a steady supply of ascorbate, AA-2S allows researchers to study the chronic effects of vitamin C on cellular processes like aging, differentiation, and matrix formation without the need for frequent supplementation. nih.govresearchgate.net

Improving animal nutrition and health: In aquaculture, the primary goal is to provide a stable dietary source of vitamin C to prevent deficiency diseases and support growth and immune function. researchgate.net Research often focuses on determining the relative bioavailability and efficacy of AA-2S compared to other derivatives in different fish species. nih.gov

Elucidating metabolic pathways: The use of AA-2S helps in studying the enzymes, like sulfatases, that are responsible for metabolizing ascorbate derivatives. nih.gov This contributes to a broader understanding of vitamin C metabolism in various organisms.

Developing stable formulations: In fields like cosmetics and pharmaceuticals, research may focus on using AA-2S as a stable active ingredient for topical applications, though this article does not delve into specific product formulations. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6K2O9S B1602617 L-Ascorbic acid 2-sulfate dipotassium salt CAS No. 52174-99-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O9S.2K/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVMXUPHPZDIMH-YCWPWOODSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6K2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585078
Record name dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52174-99-9
Record name dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Advanced Derivatization Methodologies for L Ascorbic Acid 2 Sulfate Dipotassium Salt

Synthetic Pathways for the Preparation of L-Ascorbic Acid 2-Sulfate

The preparation of L-ascorbic acid 2-sulfate hinges on the challenge of selectively sulfating the hydroxyl group at the C2 position. The hydroxyl groups at positions C2, C3, C5, and C6 of L-ascorbic acid exhibit different reactivities, with the C2 and C3 hydroxyls being the most acidic and reactive. Two primary synthetic strategies have been developed to achieve the desired C2-sulfated product: one involving the protection of other reactive sites and another employing direct sulfation under controlled conditions.

One common pathway involves the use of a protected L-ascorbic acid derivative as the starting material. google.com By masking the hydroxyl groups at the C5 and C6 positions, the sulfating agent is directed to react with the more nucleophilic C2 hydroxyl group. A second, more direct approach involves the sulfation of unprotected L-ascorbic acid in an alkaline medium, which selectively enhances the ionization and reactivity of the C2 hydroxyl group. google.comrsc.org

Regioselective Sulfation Techniques for Ascorbate (B8700270) Derivatives

Regioselective sulfation is the cornerstone of synthesizing L-ascorbic acid 2-sulfate. The success of the synthesis depends on techniques that can precisely target the C2 hydroxyl group while leaving other hydroxyl groups untouched.

To achieve selective sulfation at the C2 position, protection group chemistry is frequently employed. The primary strategy involves protecting the C5 and C6 hydroxyl groups of L-ascorbic acid. This is commonly achieved by reacting L-ascorbic acid with a ketone or aldehyde in the presence of an acid catalyst to form a cyclic acetal. The 5,6-O-isopropylidene derivative of L-ascorbic acid is a widely used intermediate for this purpose. google.com

The protection of the C5 and C6 hydroxyls prevents their participation in the sulfation reaction, thereby directing the sulfating agent to the enolic hydroxyl groups at C2 and C3. The C2 hydroxyl is then preferentially sulfated due to its higher reactivity under specific reaction conditions. This method simplifies the reaction pathway and reduces the formation of unwanted side products, leading to a higher yield of the desired C2-sulfated compound. rsc.org

Table 1: Protection Group Strategy for C2-Sulfation

Starting Material Protection Reagent Protected Intermediate Purpose of Protection

The choice of sulfating reagent and the optimization of reaction conditions are critical for the successful synthesis of L-ascorbic acid 2-sulfate. Base-sulfur trioxide complexes are the most common sulfating agents used in this process. google.com Examples of these complexes include trimethylamine-sulfur trioxide and pyridine-sulfur trioxide. These reagents are effective in donating the sulfur trioxide group to the hydroxyl function.

The reaction is typically carried out in a compatible solvent, and the conditions are carefully controlled to ensure regioselectivity. For instance, when using a protected ascorbate derivative, the reaction may be conducted in a dipolar aprotic solvent. rsc.org

Alternatively, a direct sulfation method can be employed where L-ascorbic acid is reacted with a base-sulfur trioxide complex in an aqueous alkaline medium. By maintaining the pH between 9.5 and 10.5 and the temperature at around 70°C, the C2 hydroxyl group becomes more ionized than the C5 and C6 hydroxyls, thus favoring its sulfation. rsc.org This method can achieve a rapid and almost quantitative conversion to L-ascorbate 2-sulfate. rsc.org

Table 2: Sulfating Reagents and Optimized Reaction Conditions

Sulfating Reagent Substrate Solvent Key Reaction Conditions Reported Yield
Trimethylamine-sulfur trioxide 5,6-acetal derivatives of L-ascorbic acid Dipolar aprotic solvent N/A 75-80% rsc.org
Trimethylamine-sulfur trioxide L-Ascorbic acid Water pH 9.5–10.5, 70°C Nearly quantitative conversion rsc.org

Salt Formation and Purification Protocols for Dipotassium (B57713) Salt

Following the successful sulfation of L-ascorbic acid, the next crucial step is the formation of the stable dipotassium salt and its purification to obtain a high-purity product.

The formation of the dipotassium salt is achieved through neutralization of the acidic reaction mixture. After the sulfation reaction, the resulting L-ascorbic acid 2-sulfate is in its acidic form or as a salt of the base used in the sulfating complex (e.g., pyridinium (B92312) salt). To obtain the dipotassium salt, the solution is treated with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, until a neutral pH of approximately 7.0 is reached. google.com

The isolation of the dipotassium salt from the reaction mixture often involves concentrating the neutralized solution. In some procedures, the solution is concentrated to dryness, resulting in a solid mixture containing the desired dipotassium L-ascorbate 2-sulfate and inorganic byproducts like potassium sulfate (B86663). google.com Further purification is then necessary to isolate the target compound.

Crystallization is a key step in the purification process. The crude solid can be dissolved in a suitable solvent, and crystallization can be induced by cooling or by the addition of a non-solvent. For instance, the addition of methanol (B129727) to a concentrated aqueous solution can facilitate the crystallization of ascorbate sulfate salts. google.com

Table 3: General Protocol for Dipotassium Salt Formation and Isolation

Step Procedure Purpose
1. Neutralization The pH of the reaction effluent is adjusted to 7.0 using a potassium base (e.g., potassium hydroxide). google.com To convert the L-ascorbic acid 2-sulfate into its dipotassium salt form.
2. Concentration The neutralized solution is concentrated, often to dryness. google.com To remove the solvent and obtain the crude solid salt mixture.

Maximizing the yield of L-ascorbic acid 2-sulfate dipotassium salt on a laboratory scale involves the careful optimization of each step of the synthesis and purification process. A key objective is to achieve a quantitative conversion of the starting material to the desired product while minimizing the formation of byproducts. google.com

One of the primary strategies for yield enhancement is the precise control of reaction conditions during sulfation. This includes maintaining the optimal pH and temperature to ensure the regioselective sulfation at the C2 position. For the direct sulfation method, strict adherence to the alkaline pH range of 9.5-10.5 is crucial. rsc.org

Efficient purification protocols are also vital for maximizing the isolated yield. The separation of the dipotassium salt from inorganic byproducts like potassium sulfate must be effective. Techniques such as fractional crystallization can be employed to selectively crystallize the desired product from the mixture. The choice of crystallization solvent is critical; a solvent system that maximizes the solubility of the desired salt at a higher temperature and minimizes it at a lower temperature, while keeping impurities dissolved, will lead to a higher recovery of the pure product.

Exploration of Novel L-Ascorbic Acid 2-Sulfate Derivatives

The inherent stability of the sulfate group at the C-2 position of the furanone ring makes L-Ascorbic acid 2-sulfate (AA-2S) a robust scaffold for further chemical modification. Research has focused on creating novel derivatives by altering the furanone ring and the dihydroxyethyl side chain, or by conjugating it with other molecules to produce hybrid structures with tailored properties.

Modifications on the Furanone Ring and Side Chain

Modifications to the core structure of L-Ascorbic acid 2-sulfate are pursued to enhance its chemical properties or introduce new functionalities. These modifications typically target the remaining hydroxyl groups on the side chain or, less commonly, the furanone ring itself.

A primary strategy involves the esterification of the hydroxyl groups at the C-5 and C-6 positions of the side chain. mdpi.com This approach is used to create amphiphilic derivatives that possess both hydrophilic (the ascorbate head) and lipophilic (the fatty acid tail) characteristics. arkat-usa.org The synthesis of these diesters often requires a multi-step process. First, the highly reactive enol hydroxyls at the C-2 and C-3 positions are protected, commonly as benzyl (B1604629) ethers. mdpi.com Following this protection step, the 5,6-hydroxyls can be reacted with acyl chlorides of various fatty acids, such as myristoyl or stearoyl chloride, in the presence of coupling agents like 4-dimethylaminopyridine (B28879) (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC). mdpi.comarkat-usa.org The final step involves a deprotection reaction, often a palladium-catalyzed hydrogenation, to remove the benzyl groups and yield the free ene-diol moiety, which is crucial for maintaining the molecule's characteristic antioxidant activity. mdpi.com

Another approach involves introducing sulfur-containing moieties through a thio-Michael addition reaction. arkat-usa.orgresearchgate.net This method can be used to create derivatives with potentially synergistic biological activities. researchgate.net Furthermore, glycosylated derivatives, such as 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2aG), have been developed to improve stability and bioavailability. researchgate.net

Table 1: Examples of L-Ascorbic Acid Derivative Modifications

Modification Site Type of Modification Reagents/Method Resulting Derivative Reference
C-5 and C-6 Side Chain Diesterification Myristoyl chloride, 4-DMAP, DCC L-ascorbyl-5,6-O-dimyristate mdpi.com
C-5 and C-6 Side Chain Diesterification Stearoyl chloride, 4-DMAP, DCC L-ascorbyl-5,6-O-distearate mdpi.com
Furanone Ring System Thio-Michael Addition Thiols on ascorbyl acrylates Sulfurated ascorbyl esters arkat-usa.orgresearchgate.net
C-2 Hydroxyl Group Glycosylation Enzymatic or chemical methods 2-O-α-D-glucopyranosyl-L-ascorbic acid researchgate.net

Conjugation Strategies for Hybrid Molecules

Conjugation involves linking L-Ascorbic acid derivatives to other molecules, such as peptides or fatty acids, to create hybrid molecules with combined or enhanced functionalities. These strategies aim to improve stability, permeability, and biological targeting. researchgate.netkoreascience.kr

Peptide conjugation is a significant area of research. researchgate.net For instance, peptides known to stimulate collagen synthesis, such as Lys-Thr-Thr-Lys-Ser (KTTKS) and Gly-Glu-Lys-Gly (GEKG), have been conjugated to ascorbic acid. researchgate.netresearchgate.net The resulting ascorbyl-peptide conjugates have shown increased stability and a more pronounced effect on collagen biosynthesis compared to either the peptide or ascorbic acid alone. koreascience.krresearchgate.net The synthesis of these conjugates can be achieved using solid-phase peptide synthesis techniques, where the ascorbic acid moiety is coupled to the resin-bound peptide. koreascience.krresearchgate.net

Fatty acid conjugation is another common strategy, primarily aimed at increasing the lipophilicity of the ascorbic acid molecule. koreascience.kr Ascorbyl-6-O-esters, for example, are synthesized by linking fatty acids to the C-6 position. researchgate.net Lipase-catalyzed esterification has been explored as an eco-friendly method for producing these conjugates, such as ascorbyl-6-oleate. researchgate.net

Table 2: Conjugation Strategies for L-Ascorbic Acid Derivatives

Conjugated Molecule Example Synthesis Strategy Purpose of Conjugation Reference
Peptide Lys-Thr-Thr-Lys-Ser (KTTKS) Solid-phase synthesis Enhanced collagen biosynthesis, improved stability researchgate.netkoreascience.kr
Peptide Gly-Glu-Lys-Gly (GEKG) Solid-phase synthesis Enhanced collagen biosynthesis researchgate.netresearchgate.net
Fatty Acid Oleic Acid Lipase-catalyzed esterification Increased lipophilicity, improved solubility in lipids researchgate.net
Phosphate (B84403) Phosphate group Chemical phosphorylation Increased stability in aqueous solutions koreascience.krnih.gov

Green Chemistry Principles in AA-2S Synthesis

The application of green chemistry principles to the synthesis of L-Ascorbic acid 2-sulfate and its derivatives is an area of growing importance. The focus is on developing more sustainable processes by improving solvent selection, minimizing waste, and enhancing energy efficiency.

Solvent Selection and Waste Minimization

A key goal in green chemistry is to replace hazardous solvents with more benign alternatives. news-medical.net Research into greener synthesis of ascorbic acid derivatives has explored several options:

Biocatalytic Solvents: 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has been successfully used in the lipase-catalyzed synthesis of ascorbic acid esters. mdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a significantly lower melting point. nih.gov A therapeutic deep eutectic system (THEDES) composed of ascorbic acid, betaine, and water has been shown to dramatically increase the solubility of ascorbic acid in green polyol solvents like glycerin and 1,3-propanediol. nih.gov This approach can reduce or eliminate the need for traditional organic solvents. nih.gov

Waste minimization is intrinsically linked to reaction design. The use of biocatalytic procedures, such as those employing lipase (B570770) B from Candida antarctica, offers a greener alternative to conventional methods that use hazardous reagents like toxic acyl chlorides or coupling agents such as DCC, thereby reducing the generation of harmful waste products. mdpi.com

Table 3: Comparison of Solvents in Ascorbic Acid Derivative Synthesis

Solvent Class Specific Example(s) Typical Use in Synthesis Green Chemistry Profile Reference
Conventional Acetonitrile (B52724), DMSO, THF Acylation, etherification Usable / Undesirable mdpi.comarkat-usa.orgacs.org
Dipolar Aprotic Not specified Sulfation Often have toxicity concerns rsc.org
Green Alternative 2-Methyltetrahydrofuran (2-MeTHF) Enzymatic esterification Preferred, bio-based mdpi.com
Green Alternative Polyols (Glycerin, 1,3-Propanediol) Used with Deep Eutectic Systems Preferred, low toxicity nih.gov

Energy Efficiency in Reaction Design

Designing reactions to be more energy-efficient is a core principle of green chemistry. This often involves the use of catalysts to enable reactions to proceed under milder conditions, such as lower temperatures and pressures, thereby reducing energy consumption.

One of the most effective strategies for improving energy efficiency is biocatalysis. The enzymatic synthesis of ascorbic acid esters using lipases can be conducted at moderate temperatures, such as 50°C. mdpi.com This contrasts with some conventional chemical syntheses that may require higher temperatures to achieve reasonable reaction rates. rsc.org Enzymes, as highly efficient and selective catalysts, can significantly lower the activation energy of a reaction, leading to substantial energy savings.

The direct sulfation of L-ascorbic acid has been reported to proceed rapidly at 70°C in an alkaline medium. rsc.org While this represents a relatively moderate temperature, the development of novel catalytic systems that could facilitate this transformation at or near ambient temperature would represent a significant advancement in energy-efficient reaction design. The broader use of ascorbic acid itself as a catalyst in various organic reactions highlights the potential for catalyst-driven, energy-saving processes in synthetic chemistry. news-medical.net

Advanced Analytical and Spectroscopic Characterization of L Ascorbic Acid 2 Sulfate Dipotassium Salt

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For L-Ascorbic acid 2-sulfate dipotassium (B57713) salt, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization of its ascorbate (B8700270) framework and the specific site of sulfation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.

The fundamental structure of the ascorbate moiety in L-Ascorbic acid 2-sulfate dipotassium salt is confirmed by one-dimensional ¹H-NMR and ¹³C-NMR spectroscopy. By comparing the spectra of the derivative to that of the parent L-ascorbic acid, the integrity of the core structure can be verified.

¹H-NMR Spectroscopy: The proton NMR spectrum of L-ascorbic acid typically shows characteristic signals for the protons on the lactone ring and the side chain. For instance, in D₂O, L-ascorbic acid exhibits signals around 4.94 ppm (d, J=1.9Hz), 4.06 ppm (m), and 3.76 ppm (m). researchgate.netnih.gov A predicted ¹H-NMR spectrum for L-ascorbic acid 2-sulfate suggests the presence of these core protons, albeit with potential shifts due to the electronic effects of the sulfate (B86663) group. numberanalytics.com The confirmation of these signals is the first step in verifying the ascorbate skeleton.

¹³C-NMR Spectroscopy: Similarly, the ¹³C-NMR spectrum provides a fingerprint of the carbon framework. L-ascorbic acid shows distinct resonances for its six carbon atoms. blogspot.comresearchgate.net The presence of six carbon signals in the spectrum of this compound, with chemical shifts comparable to those of the parent compound (with expected variations for the carbon atom bearing the sulfate group), confirms the preservation of the ascorbate skeleton.

¹H-NMR Chemical Shifts (δ) in D₂O
Proton L-Ascorbic Acid (experimental) researchgate.netnih.gov
H-4~4.94 ppm
H-5~4.06 ppm
H-6~3.76 ppm
¹³C-NMR Chemical Shifts (δ)
Carbon L-Ascorbic Acid (experimental) blogspot.com
C-1~176 ppm
C-2~118 ppm
C-3~156 ppm
C-4~75 ppm
C-5~68 ppm
C-6~62 ppm

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

While 1D-NMR confirms the presence of the ascorbate skeleton, two-dimensional (2D) NMR techniques are crucial for unequivocally determining the position of the sulfate group.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. researchgate.net In L-Ascorbic acid 2-sulfate, COSY would show correlations between adjacent protons, helping to trace the connectivity of the proton network in the side chain and the lactone ring, further confirming the ascorbate framework.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is a powerful tool for assigning the carbon signals based on their attached protons. A significant downfield shift in the ¹³C signal of the carbon atom directly bonded to the electron-withdrawing sulfate group, along with the corresponding proton's chemical shift, would pinpoint the location of sulfation.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). harvard.edu This is particularly useful for identifying the sulfation site. For instance, correlations between the protons on the ascorbate ring and the carbon atom at the C-2 position, which would be significantly affected by the sulfate group, would provide definitive evidence of sulfation at this position.

In comparative studies with phosphate (B84403) analogs like L-ascorbic acid 2-phosphate, ³¹P-NMR spectroscopy serves as a key analytical tool. mdpi.com The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, making it highly sensitive for the analysis of organophosphorus compounds. mdpi.comnih.gov The chemical shift of the phosphorus atom in L-ascorbic acid 2-phosphate would be distinct from any potential phosphorus-containing impurities and would differ significantly from the signals observed in other spectroscopic techniques for the sulfate analog. This allows for clear differentiation and purity assessment of the phosphate derivative. The principles of ³¹P-NMR are also applied in studying the degradation of organophosphorus compounds. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a molecule. numberanalytics.comazolifesciences.commeasurlabs.com For this compound (C₆H₆K₂O₉S), the theoretical monoisotopic mass can be calculated with high precision. scbt.comnih.gov Experimental HRMS analysis resulting in a measured mass that matches the theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, confirming the presence of both the ascorbate and sulfate moieties as well as the dipotassium salt form.

Compound Molecular Formula Theoretical Monoisotopic Mass (Da)
This compoundC₆H₆K₂O₉S331.8906
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation and confirmation of L-Ascorbic acid 2-sulfate (AA-2S). This method involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. For AA-2S, analysis is typically performed in negative ion mode, where the precursor ion is the deprotonated molecule, [C₆H₇O₉S]⁻, with a mass-to-charge ratio (m/z) of approximately 256.

The fragmentation pattern provides a veritable fingerprint for the molecule, confirming the presence and location of the sulfate group. A characteristic and dominant fragmentation pathway for sulfated molecules is the cleavage of the sulfate moiety. nih.gov In the case of AA-2S, this results in two key diagnostic ions:

A product ion at m/z 97 , corresponding to the hydrogen sulfate anion, [HSO₄]⁻. The high-energy collision-induced dissociation (HCD) product-ion spectra of sulfated compounds are often dominated by this ion, confirming the presence of a sulfate group. nih.gov

A product ion resulting from the neutral loss of sulfur trioxide (SO₃, 80 Da) from the precursor ion. This would yield a fragment at m/z 176 , corresponding to the deprotonated ascorbic acid molecule, [C₆H₈O₆ - H]⁻.

Further fragmentation of the m/z 176 ion can occur, mirroring the known fragmentation pathways of ascorbic acid itself. researchgate.netresearchgate.netnih.gov These subsequent fragmentations provide additional structural confirmation. For instance, multiple reaction monitoring (MRM) can be used for highly selective and sensitive quantification, using specific precursor-to-product ion transitions. researchgate.netrsc.org

Table 1: Predicted MS/MS Fragmentation Data for L-Ascorbic Acid 2-Sulfate Anion

Precursor Ion (m/z) Proposed Product Ion (m/z) Proposed Neutral Loss Fragment Identity
256.0 176.0 SO₃ (80.0 Da) [Ascorbic Acid - H]⁻
256.0 97.0 C₆H₇O₅ [HSO₄]⁻
176.0 115.0 C₂H₅O₂ (61.0 Da) [C₄H₃O₄]⁻
Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is the premier ionization technique for analyzing polar, thermally labile, and non-volatile compounds like this compound. nih.gov ESI gently transfers ions from solution into the gas phase, preventing the thermal degradation that would occur with other methods. Given the inherent negative charge of the sulfate group and the acidic protons, ESI is most effectively utilized in the negative ion detection mode for this analyte. nih.gov

In a typical ESI-MS analysis, a solution of the sample is sprayed through a capillary held at a high potential, creating charged droplets that yield gaseous ions as the solvent evaporates. researchgate.net For L-Ascorbic acid 2-sulfate, the primary ion observed in the full scan mass spectrum is the singly charged anion [C₆H₇O₉S]⁻ at m/z 256.0. hmdb.canih.gov The high-resolution mass measurement of this ion can provide a mass accuracy within a few parts per million (ppm), allowing for the confident determination of its elemental formula (C₆H₈O₉S). nih.gov

The ESI source itself can be viewed as an electrochemical cell, where redox reactions can potentially occur. nih.govresearchgate.net However, for a stable, sulfated compound like AA-2S, such in-source reactions are less of a concern compared to more easily oxidized or reduced species. The technique's main advantage lies in its ability to produce intact molecular ions of polar analytes, making it the ideal front-end for MS/MS analysis and for coupling with liquid chromatography systems. researchgate.net

Chromatographic Separation and Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of L-Ascorbic acid 2-sulfate (AA-2S). Due to the compound's polarity and non-volatility, HPLC provides the necessary selectivity and sensitivity for its quantification and purity assessment in various matrices. utm.mx Several HPLC modes can be employed, with reversed-phase and ion-pair chromatography being the most common for quantification.

Reversed-phase (RP) HPLC is widely used for the separation of AA-2S. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically an aqueous buffer mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net However, because AA-2S is highly polar and anionic, it can exhibit poor retention on standard RP columns, often eluting near the solvent front. utm.mx

To overcome this challenge, ion-pair reversed-phase HPLC is frequently employed. researchgate.net This technique adds an ion-pairing reagent to the mobile phase. For the anionic AA-2S, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., cetyltrimethylammonium bromide) or a long-chain alkylamine (e.g., n-octylamine), is used. researchgate.netnih.gov The reagent forms a neutral, more hydrophobic ion pair with the analyte, significantly increasing its retention on the nonpolar stationary phase and allowing for better separation from other sample components. researchgate.netnih.gov The choice of ion-pairing reagent, its concentration, and the pH of the mobile phase are critical parameters that must be optimized to achieve the desired separation. researchgate.net

Table 2: Example HPLC Conditions for Ascorbic Acid Derivatives Analysis

HPLC Mode Column Mobile Phase Detection Application Reference
Ion-Pair RP-HPLC Inertsil C4 + Inertsil C18 Mobile phase with n-octylamine as ion-pairing agent UV Simultaneous separation of L-ascorbic acid, L-Ascorbyl-2-Sulfate, and L-Ascorbyl-2-polyphosphate. researchgate.net researchgate.net
Ion-Pair RP-HPLC C18 Methanol-0.05% trifluoroacetic acid with 0.1 mM 1-octane sulfonic acid Electrochemical Simultaneous determination of L-ascorbic acid and other compounds. springernature.com springernature.com
Reversed-Phase HPLC Symmetry C18 Water with acetic acid: methanol (95:5 v/v) UV (245 nm) Assay of Ascorbic acid in health drinks. researchgate.net researchgate.net

L-Ascorbic acid 2-sulfate is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: the L-form and the D-form. For pharmaceutical and biological applications, it is often crucial to ensure the enantiomeric purity of the active L-isomer. Chiral HPLC is the primary method for separating and quantifying enantiomers. nih.gov

This separation is achieved by using a chiral stationary phase (CSP). nih.gov These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. There are various types of CSPs, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin) columns being particularly versatile. sigmaaldrich.comsigmaaldrich.com For polar and ionic compounds like AA-2S, macrocyclic glycopeptide CSPs, such as the Astec CHIROBIOTIC T column, are highly effective as they can operate in polar organic or reversed-phase modes and possess ionic groups that facilitate interaction. sigmaaldrich.com The mobile phase composition, including the type and concentration of organic modifier and any additives, is optimized to achieve baseline resolution of the enantiomers, allowing for the accurate determination of the enantiomeric excess (e.e.) of the L-form.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov this compound, being a non-volatile salt, is not directly amenable to GC analysis. However, GC-MS is a highly suitable method for the specified purpose of analyzing its potential volatile degradation products. nih.govcrimsonpublishers.com

Degradation of the parent compound under conditions such as heat or extreme pH could lead to the formation of smaller, more volatile molecules. These volatile products could be extracted from the sample matrix with an appropriate organic solvent and injected directly into the GC-MS system. The gas chromatograph separates the individual volatile components, which are then ionized (typically by electron impact, EI) and detected by the mass spectrometer. The resulting mass spectrum for each component provides a fragmentation pattern that acts as a molecular fingerprint, allowing for its identification by comparison to spectral libraries. libretexts.org

Should any of the degradation products be non-volatile but amenable to chemical modification, derivatization techniques can be employed. Derivatization converts polar functional groups (like hydroxyl or carboxylic acids) into more volatile and thermally stable moieties (e.g., trimethylsilyl (B98337) ethers or esters), making them suitable for GC-MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable technique for the analysis of L-Ascorbic acid 2-sulfate (AAS) in complex matrices and for comprehensive metabolite profiling. The inherent stability of AAS compared to its parent compound, L-Ascorbic acid, makes it a key target in metabolic studies, particularly in biological fluids and tissues where it exists as a stable, long-acting form of Vitamin C. hmdb.caresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry is particularly well-suited for this purpose, offering high resolution, sensitivity, and rapid analysis times. rsc.org

Methodologies for the simultaneous detection of L-Ascorbic acid, its oxidized form dehydroascorbic acid, and AAS have been developed. rsc.org These methods typically employ reversed-phase chromatography. While older methods utilized ion-pairing reagents to improve the retention of these polar compounds on C18 columns, modern approaches often use specifically designed columns or hydrophilic interaction liquid chromatography (HILIC) to achieve better separation from interfering metabolites without these additives. google.com

For detection, electrospray ionization (ESI) is the most common interface, typically operated in negative ion mode due to the acidic nature of the sulfate and enolic hydroxyl groups. In negative ESI mode, L-Ascorbic acid 2-sulfate readily forms a deprotonated molecular ion [M-H]⁻ at an m/z (mass-to-charge ratio) of 255. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and confident identification by monitoring the fragmentation of this parent ion into specific product ions. This high degree of selectivity is crucial for accurate quantification in complex biological samples, such as plasma, and various tissues where AAS has been successfully identified and measured.

The application of LC-MS has been critical in metabolite profiling studies, confirming the presence of AAS in various biological systems. For instance, its uptake and distribution have been confirmed in the gastric, blood, liver, and muscle tissues of Atlantic salmon using HPLC coupled with mass spectrometry. crystallography.net These analytical techniques are fundamental to understanding the ascorbate metabolome and the role of sulfation as a metabolic pathway for Vitamin C. hmdb.ca

Table 1: Typical LC-MS Parameters for L-Ascorbic Acid 2-Sulfate Analysis This table presents a generalized set of parameters based on methods developed for ascorbic acid and its derivatives. Specific values may vary based on the exact instrumentation and matrix.

ParameterTypical Value / ConditionNotes
Chromatography Mode Reversed-Phase (RP) or HILICRP-HPLC with C18 columns is common; HILIC can offer enhanced retention for polar analytes.
Mobile Phase Acidified water/methanol or acetonitrile gradientAcids like formic acid or acetic acid are often added to improve peak shape and ionization efficiency.
Ionization Source Electrospray Ionization (ESI)Well-suited for polar and ionizable compounds.
Polarity Negative Ion ModeOptimal for detecting the deprotonated molecule.
Parent Ion (MS1) m/z 255 [M-H]⁻Corresponds to the singly deprotonated L-Ascorbic acid 2-sulfate molecule (C₆H₇O₉S)⁻.
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)MRM (in MS/MS) provides the highest selectivity and sensitivity for quantification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal information about bond lengths, bond angles, and stereochemistry. This technique is fundamental to understanding the solid-state properties of a chemical compound.

Despite its importance, a comprehensive search of publicly available scientific literature and crystallographic databases reveals that a complete single-crystal X-ray diffraction structure for this compound has not been reported. The process of growing single crystals of sufficient size and quality for diffraction studies can be challenging, particularly for highly polar and flexible molecules or their salts. Research into related compounds, such as the phosphate analogue L-ascorbic acid 2-phosphate magnesium salt, has also noted significant difficulties in obtaining suitable crystals for analysis. researchgate.net

While detailed crystallographic data (e.g., space group, unit cell dimensions) for the dipotassium salt is not available, historical patent literature describes the physical state of various salts of L-ascorbate 2-sulfate. This literature characterizes some salts, such as the zinc and cobaltous dihydrate salts, as crystalline solids based on their appearance and defined melting points. google.com Conversely, other salts like the magnesium and calcium forms were described as amorphous. google.com However, these descriptions lack the atomic-level detail that a single-crystal X-ray structure analysis provides.

The absence of a published crystal structure for this compound indicates a gap in the complete solid-state characterization of this specific compound. Future research successfully yielding high-quality crystals would be necessary to provide definitive data on its solid-state conformation and intermolecular interactions.

Stability and Degradation Kinetics of L Ascorbic Acid 2 Sulfate Dipotassium Salt

Investigation of Chemical Stability in Aqueous and Non-Aqueous Solvents

L-Ascorbic acid 2-sulfate (AA-2S) demonstrates markedly different stability characteristics compared to L-ascorbic acid, primarily due to the presence of the sulfate (B86663) group at the C-2 position. This modification protects the most reactive part of the molecule, the enediol group, from rapid oxidation.

The hydrolytic stability of L-Ascorbic acid 2-sulfate is highly dependent on the pH of the solution. The compound is notably labile in acidic conditions but demonstrates considerable stability in alkaline environments. In boiling alkali at a pH of 13.0, it exhibits a half-life of 21 hours. rsc.org Conversely, in boiling acid at a pH of 1.0, its half-life is dramatically reduced to just 4.7 minutes. rsc.org Research has shown that its stability in acidic conditions is comparable to that of phenyl sulphate, though it is more susceptible to acid-catalyzed hydrolysis than simple carbohydrate sulphates. nih.gov

The degradation of the parent compound, L-ascorbic acid, is also pH-dependent, with maximum stability generally observed at pH values between 4 and 6. mdpi.comresearchgate.net Its degradation rate increases in alkaline solutions and is also significant at very low pH. nih.govnih.gov

pH-Dependent Hydrolytic Stability of L-Ascorbic Acid 2-Sulfate in Boiling Water

ConditionpHHalf-LifeSource
Acidic1.04.7 minutes rsc.org
Alkaline13.021 hours rsc.org

L-Ascorbic acid 2-sulfate possesses superior thermal stability compared to L-ascorbic acid. It was found to be 20 times more stable than L-ascorbate when exposed to oxygen in boiling water. rsc.org This enhanced stability is attributed to the sulfation at the C-2 position, which prevents the direct oxidation that L-ascorbic acid readily undergoes.

For comparison, the degradation of L-ascorbic acid is significantly accelerated by heat, following first-order kinetics. nih.govnih.gov For instance, thermal treatments of crushed broccoli between 30°C and 60°C led to the conversion of L-ascorbic acid to dehydroascorbic acid, while temperatures of 70°C to 90°C helped retain the L-ascorbic acid form, indicating the role of both enzymes and heat in its degradation. nih.gov The degradation products of L-ascorbic acid when heated at 100°C for two hours include furfural, 2-furoic acid, and 3-hydroxy-2-pyrone. nih.gov

A key feature of L-Ascorbic acid 2-sulfate is its increased resistance to oxidation. It is significantly more stable against oxidation by air (oxygen) than L-ascorbic acid. rsc.org This contrasts sharply with L-ascorbic acid, whose primary degradation pathways involve reactions with reactive oxygen species (ROS) and, particularly, transition metal ions. scispace.comnih.gov

The autoxidation of L-ascorbic acid is catalyzed by metal ions, especially cupric (Cu²⁺) and ferric (Fe³⁺) ions. scispace.comresearchgate.net These metal-catalyzed reactions are often more significant sinks for ascorbic acid than direct reactions with ROS. scispace.comnih.gov The interaction with metal ions can promote their reduction, leading to the production of hydrogen peroxide and hydroxyl radicals. researchgate.net The sulfation at the C-2 position in L-Ascorbic acid 2-sulfate effectively blocks this catalytic cycle, conferring greater stability against such oxidative degradation.

Comparative Stability of L-Ascorbic Acid vs. L-Ascorbic Acid 2-Sulfate

Stability FactorL-Ascorbic AcidL-Ascorbic Acid 2-SulfateSource
Oxidation (in boiling water with air)Highly susceptible20 times more stable rsc.org
Acidic Conditions (boiling, pH 1.0)Degrades rapidlyHalf-life of 4.7 minutes rsc.org
Alkaline Conditions (boiling, pH 13.0)UnstableHalf-life of 21 hours rsc.org

Enzymatic Degradation and Biotransformation Pathways

The enzymatic degradation of L-Ascorbic acid 2-sulfate is specific. While it is resistant to some hydrolases, it is a known substrate for a particular class of enzymes called sulfatases. In rainbow trout, an enzyme named L-ascorbic acid 2-sulfate sulfohydrolase (C2 sulfatase) has been identified that specifically catalyzes the hydrolysis of AA-2S to release L-ascorbic acid. nih.govseafdec.org This enzyme has a pH optimum of 6.0. nih.govseafdec.org

Furthermore, studies on mammalian enzymes have shown that arylsulfatase A and arylsulfatase B can hydrolyze L-Ascorbic acid 2-sulfate. nih.gov At its optimal pH of 4.8, arylsulfatase A hydrolyzes the compound, while arylsulfatase B is also active, particularly in the presence of NaCl. nih.gov However, the compound is not hydrolyzed at a detectable rate by arylsulfatases from the mollusc Dicathais orbita or the bacterium Aerobacter aerogenes, indicating a degree of specificity and resistance to non-specific hydrolases. nih.gov This enzymatic pathway is a key part of its biotransformation, allowing organisms that can absorb the sulfate form to convert it into biologically active vitamin C. nih.govhmdb.ca

Identification of Specific Enzymes Involved in AA-2S Metabolism (e.g., sulfatases)

The metabolism of L-Ascorbic acid 2-sulfate is primarily facilitated by a class of enzymes known as sulfatases, which catalyze the hydrolysis of sulfate esters. Research has identified specific sulfatases from various biological sources that are capable of metabolizing AA-2S.

Arylsulfatases A and B are two key enzymes that have been shown to hydrolyze AA-2S. In humans, arylsulfatase A (EC 3.1.6.1) is considered the primary, if not the sole, enzyme responsible for the hydrolysis of AA-2S into L-ascorbic acid and inorganic sulfate. hmdb.ca Studies have shown that purified human arylsulfatase A can hydrolyze AA-2S at significant rates, which are notably higher than its activity on its physiological substrate, cerebroside sulfate. hmdb.ca Conversely, partially purified human arylsulfatase B has not demonstrated observable hydrolysis of AA-2S under various experimental conditions. hmdb.ca

In other species, the enzymatic landscape is slightly different. For instance, a specific L-ascorbic acid 2-sulfate sulfohydrolase (C2 sulfatase) has been purified from the liver of rainbow trout. tandfonline.comnih.gov This enzyme efficiently catalyzes the hydrolysis of AA-2S and is believed to play a crucial role in maintaining cellular levels of L-ascorbic acid in the fish. tandfonline.comnih.gov Interestingly, while the kinetic constants and inhibition patterns suggest a structural identity to human arylsulfatase A, the C2 sulfatase in rainbow trout appears to have a distinct physiological role centered on ascorbate (B8700270) metabolism. tandfonline.com

Furthermore, crude sulfatase preparations from the liver of the marine gastropod, Charonia lampas, have also been shown to hydrolyze AA-2S to produce L-ascorbate and sulfate. nih.gov

The activity of these sulfatases can be influenced by various factors. For example, L-ascorbic acid itself can act as an inhibitor of C2 sulfatase activity through feedback inhibition. tandfonline.com In chondrocyte cultures, ascorbic acid has been observed to reduce the activities of arylsulfatase A and B. core.ac.uk

Table 1: Kinetic Properties of Enzymes Involved in AA-2S Metabolism

EnzymeSourceOptimum pHMolecular Weight (approx.)Inhibitors
Arylsulfatase A (C2 sulfatase)Rainbow Trout Liver6.0117,500 DaL-ascorbic acid, sulfhydryl blocking agents
Arylsulfatase AHuman---
Arylsulfatase BHuman--Not significantly active on AA-2S

Data sourced from studies on rainbow trout C2 sulfatase and human arylsulfatases. hmdb.catandfonline.com

Mechanistic Studies of Degradation Pathways

The degradation of L-Ascorbic acid 2-sulfate can proceed through both enzymatic and non-enzymatic (chemical) pathways. The stability of the sulfate ester at the C-2 position significantly influences its degradation profile compared to the more labile L-ascorbic acid.

Identification of Degradation Products and Intermediates

The primary and most well-documented degradation pathway for AA-2S is enzymatic hydrolysis , which yields L-ascorbic acid and inorganic sulfate as the main products. hmdb.ca

The chemical degradation of AA-2S is less specifically documented than its enzymatic breakdown. However, insights can be drawn from the extensive research on the degradation of its parent compound, L-ascorbic acid. The sulfate group at the C-2 position generally enhances the stability of the molecule. nih.gov

Under non-enzymatic conditions, particularly in acidic solutions, L-ascorbic acid degradation can proceed through both aerobic and anaerobic pathways. acs.org

Aerobic degradation: In the presence of oxygen, L-ascorbic acid is oxidized to dehydroascorbic acid (DHA). DHA is unstable and can be further hydrolyzed to 2,3-diketogulonic acid. nih.govresearchgate.net Subsequent degradation can lead to products like 2-furoic acid and 3-hydroxy-2-pyrone . acs.org

Anaerobic degradation: In the absence of oxygen and under acidic conditions, L-ascorbic acid can degrade to furfural , with 3-deoxy-L-pentosone as a key intermediate. tandfonline.com

Under physiological conditions, the non-oxidative degradation of L-ascorbate and its oxidation products can yield L-erythrulose and oxalate . core.ac.ukresearchgate.net It is plausible that upon the initial hydrolysis of AA-2S to L-ascorbic acid, these subsequent degradation products could be formed depending on the environmental conditions.

Kinetic Modeling of Degradation Rates

Kinetic models for the degradation of L-ascorbic acid are well-established and often follow first-order kinetics , particularly during storage and heat treatment. nih.gov While specific kinetic models for L-Ascorbic acid 2-sulfate dipotassium (B57713) salt are not extensively published, the principles from L-ascorbic acid studies are highly relevant, especially for the degradation of the L-ascorbic acid molecule following enzymatic or chemical hydrolysis of the sulfate group.

The degradation rate constant's dependence on temperature is typically described by the Arrhenius equation . nih.govfrontiersin.org Deviations from the first-order model, such as Weibullian decay or an exponential drop to a non-zero retention level, have also been reported for ascorbic acid degradation. researchgate.net

Studies on L-ascorbic acid degradation in hot-compressed water have shown that the degradation conforms to pseudo-first-order kinetics. nih.govfrontiersin.org The degradation rate is significantly influenced by pH and temperature, with acidic conditions generally accelerating degradation. nih.gov

Table 2: Kinetic Parameters for L-Ascorbic Acid Degradation under Various Conditions

ConditionKinetic ModelRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Hot-Compressed Water (150-190°C, pH 5.0)Pseudo-first-orderVaries with temp.15.77 nih.govfrontiersin.org
Hot-Compressed Water (150-190°C, pH 7.0)Pseudo-first-orderVaries with temp.31.70 nih.govfrontiersin.org
Hot-Compressed Water (150-190°C, pH 9.5)Pseudo-first-orderVaries with temp.47.53 nih.govfrontiersin.org
Orange Juice Storage (277 K & 295 K)First-orderVaries with temp.7.29 - 15.69 mdpi.com

This table presents data for L-ascorbic acid, which can serve as a model for the degradation of the ascorbate moiety of AA-2S.

Methodological Approaches for Stability Evaluation

Evaluating the stability of L-Ascorbic acid 2-sulfate dipotassium salt is crucial for its application in various products. Several methodologies are employed to assess its shelf-life and degradation profile under different conditions.

Accelerated Stability Testing Protocols

Accelerated stability testing is a common strategy to predict the long-term stability of chemical compounds by subjecting them to elevated stress conditions, such as higher temperatures. The Accelerated Stability Assessment Program (ASAP) , which is based on the modified Arrhenius equation and an isoconversion approach, is a powerful tool for this purpose. ijpsdronline.com

In a typical ASAP study, the compound is exposed to various temperatures for a defined period (e.g., a maximum of 3 weeks). ijpsdronline.com The degradation of the compound is monitored by analyzing the decrease in the parent compound and the increase in major degradation products using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CZE). ijpsdronline.comresearchgate.net The data collected is then used to build a model that can predict the stability and shelf-life of the compound under normal storage conditions. While specific ASAP protocols for AA-2S are not widely published, the methodology has been successfully applied to L-ascorbic acid. ijpsdronline.com

Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, and light) are also integral to understanding potential degradation pathways and developing stability-indicating analytical methods. ijpsdronline.com

Real-Time Stability Monitoring Techniques

Real-time stability monitoring involves assessing the stability of a compound under its recommended storage conditions over its entire shelf-life. This provides the most accurate data on the stability of the product.

High-Performance Liquid Chromatography (HPLC) is a primary technique for real-time stability monitoring of L-Ascorbic acid 2-sulfate and its derivatives. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) methods have been developed to separate and quantify AA-2S, L-ascorbic acid, and other related compounds in various matrices. nih.gov These methods often employ UV detection for quantification. researchgate.net

The stability of AA-2S can be monitored over time by analyzing samples stored at specific temperatures (e.g., 4°C, 25°C, 40°C) at predetermined intervals. eurl-pesticides.eu The change in the concentration of AA-2S and the appearance of degradation products are tracked to determine the degradation kinetics and shelf-life.

For instance, a study on the stability of various vitamin C derivatives in topical formulations used RP-HPLC to directly analyze the compounds after dilution. nih.gov This allowed for a comparison of the stability of ascorbic acid, ascorbyl palmitate, and magnesium ascorbyl phosphate (B84403), demonstrating the superior stability of the phosphorylated derivative. nih.gov Similar real-time monitoring approaches are applicable to this compound to establish its stability profile in different formulations and storage conditions.

Biochemical Roles and Enzymatic Interactions in in Vitro and Model Systems Excluding Human Clinical Outcomes

Characterization of AA-2S as a Stable Ascorbate (B8700270) Precursor

The sulfation at the C-2 position of the lactone ring renders the molecule resistant to oxidation, making it a stable storage and delivery form of vitamin C. google.com Its biological utility is dependent on its conversion back to L-ascorbic acid.

In controlled, cell-free environments, the conversion of AA-2S to active L-ascorbic acid is catalyzed by specific sulfatase enzymes. Research has identified arylsulfatases as key enzymes in this hydrolytic process.

Pure human arylsulfatase A has been shown to effectively hydrolyze AA-2S, releasing L-ascorbic acid and an inorganic sulfate (B86663). nih.gov The rate of this reaction was found to be higher than the hydrolysis of the enzyme's natural substrate, cerebroside sulfate. nih.gov Conversely, partially purified human arylsulfatase B did not demonstrate the ability to hydrolyze AA-2S under various experimental conditions, suggesting that arylsulfatase A is the primary enzyme responsible for this conversion in humans. nih.gov Similarly, an enzyme termed C2 sulfatase, purified from the liver of rainbow trout, was also shown to catalyze the hydrolysis of AA-2S. pnas.org

Table 1: Enzymatic Hydrolysis of L-Ascorbic Acid 2-Sulfate in Cell-Free Systems

Enzyme Source Finding Citation
Arylsulfatase A Human Efficiently hydrolyzes AA-2S to L-ascorbic acid and inorganic sulfate. nih.gov
Arylsulfatase B Human Did not hydrolyze AA-2S under tested conditions. nih.gov
C2 Sulfatase (L-ascorbic acid 2-sulfate sulfohydrolase) Rainbow Trout Liver Purified enzyme catalyzes the hydrolysis of AA-2S. pnas.org

The uptake of ascorbate into cells is a regulated process, primarily mediated by sodium-dependent vitamin C transporters (SVCTs) for L-ascorbic acid and glucose transporters (GLUTs) for its oxidized form, dehydroascorbic acid. nih.govnih.gov As a stable derivative, AA-2S provides an alternative route for delivering ascorbate to cells.

Studies using cultured cells have demonstrated that AA-2S can serve as a source of L-ascorbic acid. For instance, extracts from cultured normal human fibroblasts can hydrolyze AA-2S. nih.gov In contrast, fibroblasts from patients with metachromatic leukodystrophy, a condition characterized by a deficiency in arylsulfatase A, were unable to perform this hydrolysis. nih.gov This indicates that after uptake, intracellular arylsulfatase A is responsible for converting AA-2S into usable L-ascorbic acid. In cultures of human articular cartilage chondrocytes, replacing L-ascorbic acid with AA-2S did not produce the same cellular effects, suggesting that AA-2S itself is not directly active and must first be converted. nih.gov

Comparative Biochemical Activity with Other Ascorbate Derivatives

The biochemical properties of AA-2S differ significantly from L-ascorbic acid, primarily concerning its direct antioxidant functions and its ability to generate ascorbyl radicals.

The primary function of L-ascorbic acid as an antioxidant is its ability to donate electrons. nih.gov The modification at the C-2 position in AA-2S, while increasing stability, impacts this redox potential.

Theoretical studies using density functional theory (DFT) have shown that while derivatives of vitamin C gain molecular stability, their antioxidant capacity is slightly decreased compared to the parent L-ascorbic acid molecule in aqueous solutions. acs.orgnih.govresearchgate.net Experimental evidence supports this concept. In a study on rabbits fed a high-cholesterol diet, both L-ascorbic acid and AA-2S reduced the total mass and cholesterol content of aortic plaques compared to a control group. However, the effect was more pronounced in the group receiving L-ascorbic acid, which showed a plaque mass approximately 2.5 times lower than the control, while the AA-2S group's plaque mass was about 1.5 times lower. nih.gov This suggests a comparatively lower, though still present, biological effect of AA-2S in this model, likely reflecting the rate of its conversion to active ascorbic acid. nih.gov

Table 2: Comparative Antioxidant Potential of Ascorbate Forms

Compound/Method Key Finding Conclusion Citation
L-Ascorbic Acid vs. Derivatives (DFT Calculation) L-Ascorbic acid has the highest antioxidant performance in aqueous phase simulations. Structural modification for stability slightly reduces direct antioxidant capacity. acs.orgnih.gov
L-Ascorbic Acid vs. AA-2S (In Vivo Rabbit Model) L-Ascorbic acid was more effective at reducing total aortic plaque mass and cholesterol than AA-2S. Suggests lower overall bioactivity of AA-2S compared to L-ascorbic acid within the study's timeframe. nih.gov

The antioxidant action of L-ascorbic acid involves the formation of a relatively stable ascorbyl free radical. researchgate.netnih.gov The generation of this radical is a hallmark of its biochemical activity.

A key distinguishing feature of AA-2S is its inability to directly generate the ascorbyl radical. In a comparative study, L-ascorbic acid and several other active derivatives were shown to degrade in culture medium, producing a distinct ascorbyl radical signal as measured by electron spin resonance (ESR). nih.gov This radical generation was correlated with the induction of apoptosis in human promyelocytic leukemia HL-60 cells. nih.gov

In stark contrast, both L-ascorbic acid 2-sulfate and L-ascorbic acid-2-phosphate were found to be stable in the culture medium. nih.gov Crucially, they did not produce a detectable ascorbyl radical signal and, consequently, did not induce apoptosis in the HL-60 cells. nih.gov This demonstrates that the sulfated form is inactive in radical-mediated processes that depend on the direct redox cycling of the ascorbate molecule. Its biological activity is therefore contingent upon the enzymatic removal of the sulfate group.

Table 3: Ascorbyl Radical Generation and Apoptosis Induction in HL-60 Cells

Compound Ascorbyl Radical Generation (ESR) Apoptosis Induction Citation
Sodium L-ascorbate Yes Yes nih.gov
L-Ascorbic acid Yes Yes nih.gov
D-isoascorbic acid Yes Yes nih.gov
Sodium 5,6-benzylidene-L-ascorbate Yes Yes nih.gov
L-ascorbic acid 2-sulfate No No nih.gov
L-ascorbic acid-2-phosphate magnesium salt No No nih.gov

Analysis of Ascorbyl Radical Generation Profiles

Interactions with Enzyme Systems

L-Ascorbic acid 2-sulfate (AA-2S) demonstrates unique interactions with various enzyme systems, differing significantly from the well-documented role of L-ascorbic acid as a cofactor. Its primary interactions involve modulation of phosphatases and its role as a substrate for sulfatases.

Modulatory Effects on Oxido-Reductase Enzymes

While L-ascorbic acid is a potent antioxidant and a crucial cofactor for a variety of oxido-reductase enzymes, L-ascorbic acid 2-sulfate is not known to serve the same function. The sulfation at the C-2 position alters the molecule's electronic properties and sterically hinders the enediol group, which is critical for the antioxidant and electron-donating capabilities of ascorbic acid. Some inactive metabolites of ascorbic acid include ascorbic acid-2-sulfate and oxalic acid. drugbank.com

Inhibition and Activation of Phosphatases

AA-2S has been identified as a modulator of specific phosphatase enzymes, most notably the N-terminal phosphatase domain of the mammalian soluble epoxide hydrolase.

The mammalian soluble epoxide hydrolase (sEH), encoded by the EPXH2 gene, is a bifunctional enzyme with two distinct catalytic domains. nih.govnih.gov The C-terminal domain possesses epoxide hydrolase activity, metabolizing epoxy fatty acids involved in cardiovascular regulation and inflammation. nih.govnih.gov The N-terminal domain contains a magnesium-dependent lipid phosphate (B84403) phosphatase activity, referred to as Nterm-phos. nih.gov Research aimed at identifying inhibitors for this Nterm-phos activity revealed that various lipid sulfates and sulfonates can act as potent inhibitors. nih.gov In this context, L-ascorbic acid 2-sulfate dipotassium (B57713) salt was tested for its inhibitory effect on the Nterm-phos activity. nih.gov However, the study found that L-ascorbic acid 2-sulfate dipotassium salt was a very weak inhibitor of the Nterm-phos activity, with an IC₅₀ value greater than 100 µM. nih.gov

Inhibition of sEH N-terminal Phosphatase (Nterm-phos) by Various Compounds

CompoundIC₅₀ (µM)Reference
This compound>100 nih.gov
N-acetyl-D-galactosamine 4-sulfate>100 nih.gov

Studies on the class of lipid sulfates and sulfonates have shown them to be allosteric competitive inhibitors of the Nterm-phos of soluble epoxide hydrolase. nih.gov This indicates that they bind to a site on the enzyme distinct from the active site, inducing a conformational change that affects substrate binding. While L-ascorbic acid 2-sulfate itself was not a potent inhibitor in this specific study, the broader findings on related sulfated compounds provide a framework for understanding such potential interactions. nih.gov

Separate kinetic analyses have been performed on the interaction of AA-2S with other enzymes, specifically arylsulfatases, which hydrolyze the compound. nih.gov

Substrate Potential for Sulfotransferases (Theoretical or Experimental)

L-Ascorbic acid 2-sulfate is known to be a metabolic product formed from L-ascorbic acid. hmdb.ca This transformation is a Phase II metabolic reaction catalyzed by a sulfotransferase enzyme, which transfers a sulfonate group to the ascorbic acid molecule. hmdb.ca This process occurs in the liver. hmdb.ca

Conversely, AA-2S serves as a substrate for a class of enzymes known as sulfatases (or sulfohydrolases), which catalyze its hydrolysis back to L-ascorbic acid and sulfate. nih.govnih.gov Specifically, mammalian arylsulfatases A and B have been shown to hydrolyze L-ascorbic acid 2-sulfate. nih.gov The kinetics of this hydrolysis by arylsulfatase A are complex, exhibiting non-Michaelis behavior at its optimal pH of 4.8, but obeying Michaelis kinetics at pH 5.6. nih.gov Potassium sulfate acts as a competitive inhibitor of this reaction. nih.gov Arylsulfatase B also effectively hydrolyzes the compound. nih.gov

Kinetic Parameters of L-Ascorbic Acid 2-Sulfate Hydrolysis by Arylsulfatases

EnzymeConditionKm (mM)Ki for K₂SO₄ (mM)Specific Activity (µmol/mg per min)Reference
Arylsulfatase ApH 5.612-210.6- nih.gov
pH 4.8 (optimum)Non-Michaelis0.290 nih.gov
Arylsulfatase BpH 4.8, 0.15 M NaCl80.10.92 nih.gov

Cellular Responses in Non-Human Cell Lines and Model Organisms

In certain non-human organisms, L-ascorbic acid 2-sulfate plays a significant role as a stable storage form of vitamin C.

In rainbow trout, an enzyme named L-ascorbic acid 2-sulfate sulfohydrolase (C2 sulfatase) has been purified from the liver. nih.gov This enzyme's physiological function is to hydrolyze AA-2S to release L-ascorbic acid, thereby maintaining adequate cellular concentrations of the vital nutrient for the fish. nih.gov The activity of C2 sulfatase is regulated by a feedback inhibition mechanism, where the product, L-ascorbic acid, inhibits the enzyme. nih.gov This C2 sulfatase from trout shares structural similarities with human arylsulfatase A, although their primary physiological substrates differ. nih.gov The presence of AA-2S has also been reported in other aquatic organisms like Artemia monica and Artemia franciscana. nih.gov

In cultured normal human articular cartilage chondrocytes, replacing ascorbic acid with ascorbate-2-sulfate did not cause the decrease in arylsulfatase A and B activities that was observed with ascorbic acid. nih.gov

Impact on Cellular Signaling Cascades (e.g., cAMP, Ca²⁺ mobilization in specific cell lines)

Unlike L-ascorbic acid, which can induce rapid changes in intracellular signaling molecules, this compound appears to be largely inert in this regard. Studies on human promyelocytic leukemia (HL-60), renal carcinoma (TC-1), and glioblastoma multiforme (T98G) cell lines have shown that this compound does not trigger the elevation of intracellular cyclic AMP (cAMP) or the mobilization of calcium ions (Ca²⁺). researchgate.net In contrast, L-ascorbic acid treatment in HL-60 cells led to a swift increase in both cAMP concentration and intracellular Ca²⁺ levels. researchgate.net This suggests that the sulfation of ascorbic acid at the 2-position prevents it from directly participating in or influencing these specific signaling pathways in these cell models. The inability to produce an ascorbyl radical is thought to be a contributing factor to this inactivity. researchgate.netbohrium.com

Table 1: Effect of L-Ascorbic Acid Derivatives on Intracellular Signaling in Various Cell Lines

CompoundCell LineChange in cAMPChange in Ca²⁺Reference
This compound HL-60, TC-1, T98GInactiveInactive researchgate.net
L-Ascorbic acidHL-60IncreasedIncreased researchgate.net
L-Ascorbic acidTC-1, T98GNo ChangeNo Change researchgate.net

Effects on Cell Proliferation and Viability in in vitro Models (non-therapeutic contexts)

In the context of cell proliferation and viability, this compound demonstrates a notable lack of cytotoxic effects that are sometimes observed with L-ascorbic acid. Research has shown that this compound was inactive in inducing cell death in cultured human renal carcinoma (TC-1) and glioblastoma multiforme (T98G) cell lines. researchgate.net This inactivity is attributed to its stability and its inability to generate an ascorbyl radical, a key mediator of the cytotoxic effects seen with other ascorbate analogs. researchgate.netbohrium.com

Further studies reinforce this finding, indicating that ascorbic acid 2-sulfate does not induce characteristics associated with apoptosis. This contrasts with active ascorbate compounds, whose cytotoxicity appears to correlate with the intensity of the ascorbyl radical they produce. acs.org For instance, in human dermal fibroblasts, this compound did not affect cell viability in the absence of an external oxidative stressor. researchgate.net

Table 2: Comparative Cytotoxicity of Ascorbic Acid Derivatives in In Vitro Models

CompoundCell Line(s)Effect on Cell Viability/CytotoxicityPutative MechanismReference
This compound TC-1, T98GInactiveDoes not produce ascorbyl radical researchgate.net
Sodium-L-ascorbateTC-1, T98GCytotoxicProduces ascorbyl radical researchgate.net
L-Ascorbic acidTC-1, T98GCytotoxicProduces ascorbyl radical researchgate.net

Gene Expression and Proteomic Changes Induced by AA-2S Exposure

The available in vitro research suggests that L-ascorbic acid 2-sulfate has a minimal direct impact on gene expression and proteomic profiles compared to L-ascorbic acid. This is largely because it is not readily hydrolyzed to free ascorbic acid within the cellular environment. researchgate.net

Studies have indicated that ascorbic acid 2-sulfate is much less effective than other stable ascorbic acid derivatives, like ascorbic acid 2-phosphate, in promoting the secretion of hepatocyte growth factor (HGF) by fibroblasts. researchgate.net This effect is linked to the fact that L-ascorbic acid 2-sulfate does not lead to an increase in intracellular ascorbic acid levels, which is a prerequisite for influencing the expression of genes such as HGF. researchgate.net

Furthermore, investigations into the epigenetic landscape have shown that while ascorbic acid can increase the levels of 5-hydroxymethylcytosine (B124674) (5hmC) in cell cultures, a key step in DNA demethylation and gene regulation, ascorbic acid 2-sulfate does not have this effect. otago.ac.nz This implies that the sulfated form does not act as a direct cofactor for TET (Ten-Eleven Translocation) enzymes, which are responsible for this epigenetic modification. otago.ac.nz

While some large-scale genetic association studies have linked genetic variants near genes expressed in specific tissues (like the stomach) with levels of ascorbic acid 2-sulfate, these are not direct functional studies of its effect on gene expression in in vitro cell models. nih.govresearchgate.net Proteomic studies have utilized this compound as a stable compound in methodologies, but have not reported significant proteomic shifts induced by its presence alone. nih.gov The general consensus from the available literature is that L-ascorbic acid 2-sulfate is biologically stable and does not significantly alter gene expression or proteomic landscapes in the way that L-ascorbic acid does, precisely because it is not readily converted to the active form within cells. researchgate.net

Biotechnological and Non Medical Applications of L Ascorbic Acid 2 Sulfate Dipotassium Salt

Role as a Stable Vitamin C Source in Cell Culture and Fermentation Mediaresearchgate.net

The inherent instability of L-ascorbic acid in aqueous solutions, where it readily oxidizes, complicates its use in long-term cell culture and fermentation processes. L-Ascorbic acid 2-sulfate dipotassium (B57713) salt provides a stable, slow-release source of Vitamin C activity, making it a valuable supplement in these applications.

Optimization of Cell Growth and Productivity in Biotechnological Processes

In the realm of biotechnology, particularly in the production of therapeutic proteins using mammalian cell lines like Chinese Hamster Ovary (CHO) cells, maintaining optimal culture conditions is paramount for maximizing yield and product quality. The supplementation of cell culture media with stable forms of Vitamin C, such as its sulfated derivatives, has been shown to be beneficial.

High-level expression of recombinant proteins can induce oxidative stress in cells, which can negatively impact cell viability and productivity. Antioxidants are therefore crucial components of cell culture media. Studies on antioxidant supplementation in CHO cell cultures have demonstrated that the addition of antioxidants can lead to increased cell-specific productivity. For instance, supplementing the production feed with antioxidants has been shown to increase cell-specific productivity by 1.2-fold. When antioxidants were included in both the production media and the feed, the cell-specific productivity saw an even greater increase of 1.5-fold, although this was sometimes accompanied by an inhibition of cell growth.

Table 1: Impact of Antioxidant Supplementation on CHO Cell Productivity

Supplementation StrategyFold Increase in Cell-Specific ProductivityEffect on Cell Growth
Antioxidants in Production Feed1.2xMinimal impact
Antioxidants in Production Media and Feed1.5xInhibited cell growth, lower peak cell density

Application in Industrial Enzyme Production Systems

The principles of enhancing cell growth and productivity through stable Vitamin C supplementation also extend to microbial fermentation for the production of industrial enzymes. In these large-scale fermentation processes, maintaining the health and metabolic activity of the microbial production strains over extended periods is key to achieving high yields of the desired enzyme.

While direct studies on the use of L-ascorbic acid 2-sulfate dipotassium salt in specific industrial enzyme fermentations are not extensively published, the known benefits of stable ascorbate (B8700270) in reducing oxidative stress are highly relevant. utm.mx Industrial fermentation often involves high cell densities and vigorous aeration, conditions that can lead to the generation of reactive oxygen species (ROS). These ROS can damage cellular components and reduce the efficiency of enzyme production. By acting as a long-lasting antioxidant, this compound can help to protect the microbial cells from oxidative damage, thereby supporting robust growth and sustained enzyme synthesis. The industrial production of Vitamin C itself often involves fermentation steps where managing oxidative stress is a critical factor. researchgate.net

Utilization as a Chemical Reagent or Intermediate in Organic Synthesis

Beyond its biological roles, the chemical properties of this compound lend it to applications in organic chemistry.

Precursor for Advanced Chemical Libraries

The structure of L-ascorbic acid, with its multiple functional groups and inherent chirality, makes it an attractive starting material for the synthesis of a variety of other molecules. The sulfated form, with its enhanced stability, can serve as a robust precursor for the creation of advanced chemical libraries. These libraries, which consist of a large number of structurally related compounds, are essential tools in drug discovery and materials science for screening for new biological activities or properties.

The synthesis of libraries of sulfated metabolites has been explored as a strategy to create reference compounds for metabolomics research. A similar approach can be envisioned for L-ascorbic acid 2-sulfate, where the sulfate (B86663) group can be retained or chemically modified, and the other hydroxyl groups can be functionalized to generate a diverse set of derivatives. nih.gov This allows for the systematic exploration of the chemical space around the ascorbic acid scaffold.

Catalytic or Stoichiometric Roles in Chemical Transformations

L-ascorbic acid itself is known to act as a versatile catalyst in a variety of organic reactions. researchgate.net It can function as a mild and environmentally friendly acid catalyst, and its reducing properties can be harnessed in various transformations. While the catalytic activity of the 2-sulfate derivative is less explored, the underlying chemical functionalities suggest potential roles.

The sulfate group at the 2-position alters the electronic properties of the molecule, which could modulate its catalytic activity in new ways. For instance, the increased stability of the en-diol system could allow for its use in reactions that are incompatible with the more sensitive L-ascorbic acid. The dipotassium salt form also introduces the potential for the potassium ions to play a role in catalysis. While specific examples of this compound as a catalyst are not widespread in the literature, the known catalytic nature of its parent compound suggests a promising area for future research.

Application in Analytical Chemistry as a Reference Standard or Calibration Materialscbt.comnih.gov

In analytical chemistry, the accuracy of a measurement is dependent on the quality of the reference standards used for calibration. L-ascorbic acid is notoriously unstable, which makes the preparation and storage of accurate standard solutions challenging. utm.mx The superior stability of this compound makes it an excellent candidate for use as a reference standard or calibration material in analytical methods for the quantification of Vitamin C and its derivatives.

Several companies that specialize in chemical standards offer this compound, indicating its use in analytical applications. lgcstandards.comhairuichem.com Its stability ensures a longer shelf-life and more reliable and reproducible standard curves in techniques such as High-Performance Liquid Chromatography (HPLC). An improved HPLC method has been developed for the simultaneous separation of L-ascorbic acid and L-ascorbyl-2-sulfate, underscoring the importance of having a stable standard for the sulfated form for accurate quantification. researchgate.net The validation of such analytical methods relies on the availability of a pure and stable reference material. jocpr.comresearchgate.net

Table 2: Comparison of L-Ascorbic Acid and its 2-Sulfate Dipotassium Salt as Analytical Standards

PropertyL-Ascorbic AcidThis compound
Stability in SolutionLow (prone to oxidation)High
Shelf-life of Standard SolutionsShortExtended
Reproducibility of CalibrationCan be variableHigh
Suitability for Long-term StudiesLess suitableMore suitable

Development of Analytical Methods for Ascorbate and its Derivatives

The inherent instability of L-ascorbic acid in solutions presents a significant challenge in the development of reliable and accurate analytical methods for its quantification. L-ascorbic acid is susceptible to degradation by factors such as pH, temperature, light, and the presence of oxidative enzymes or metal ions. This instability can lead to inaccuracies in measurements, making it difficult to determine the true concentration of ascorbate in various matrices.

To overcome these challenges, this compound is widely utilized as a stable reference standard in the development and validation of analytical methods. lgcstandards.comsigmaaldrich.comlgcstandards.com Its superior stability ensures the consistency and reliability of analytical results over time. One of the prominent analytical techniques where this compound finds application is High-Performance Liquid Chromatography (HPLC). lgcstandards.com HPLC methods, often coupled with electrochemical or UV detection, are commonly employed for the separation and quantification of ascorbic acid and its derivatives in complex mixtures such as food products, pharmaceuticals, and biological samples.

The use of this compound as a certified reference material allows for the precise calibration of analytical instruments and the accurate determination of L-ascorbic acid concentrations. Its stability ensures that standard solutions maintain their integrity throughout the analytical process, leading to more reproducible and dependable results.

Below is a table comparing the stability of L-Ascorbic acid and its 2-sulfate derivative, highlighting the advantage of the latter in analytical applications.

PropertyL-Ascorbic AcidL-Ascorbic Acid 2-SulfateReference
Oxidation Stability Prone to rapid oxidation, especially in solution.Significantly more resistant to oxidation. nih.gov
Thermal Stability Degrades at elevated temperatures.Exhibits greater stability at higher temperatures. nih.gov
pH Stability Unstable in neutral and alkaline solutions.More stable over a broader pH range. hmdb.ca

Quality Control in Chemical Manufacturing

In the realm of chemical manufacturing, particularly within the pharmaceutical and food industries, stringent quality control (QC) is paramount to ensure product safety, efficacy, and consistency. The quantification of L-ascorbic acid is a common QC parameter for many products. Given the instability of L-ascorbic acid, the use of a stable reference standard is crucial for accurate and reliable QC testing.

This compound serves as a pharmaceutical secondary standard or certified reference material for this purpose. sigmaaldrich.com QC laboratories utilize this stable compound to:

Calibrate and validate analytical instrumentation: Ensuring that instruments like HPLC systems provide accurate readings.

Prepare stable standard solutions: These solutions are used to create calibration curves for the quantification of L-ascorbic acid in raw materials and finished products.

Perform recovery studies: To assess the accuracy of analytical methods by measuring the amount of a known standard recovered from a sample matrix.

Conduct stability testing: As a stable reference, it helps in evaluating the degradation of L-ascorbic acid in products over time under various storage conditions.

The availability of this compound with a certificate of analysis provides QC laboratories with a traceable and reliable standard, which is essential for regulatory compliance and maintaining high standards of product quality.

Potential in Environmental Science and Bioremediation (e.g., reducing agent for specific contaminants)

The reducing properties of ascorbic acid have led to research into its potential applications in environmental science and bioremediation. Specifically, its ability to act as a reducing agent for certain environmental contaminants is of significant interest.

One of the most notable potential applications is in the remediation of water contaminated with hexavalent chromium (Cr(VI)). documentsdelivered.comgoogle.comresearchgate.net Cr(VI) is a toxic and carcinogenic industrial pollutant. Ascorbic acid can effectively reduce Cr(VI) to the less toxic and less mobile trivalent chromium (Cr(III)). documentsdelivered.comnih.govnih.gov

While studies have predominantly focused on L-ascorbic acid for this purpose, the inherent instability of ascorbic acid can be a drawback for in-situ environmental applications where a longer-lasting reducing agent might be required. The enhanced stability of this compound suggests its potential as a more persistent reducing agent for the long-term treatment of Cr(VI) contaminated sites. Its stability would allow for a slower, more controlled release of the reducing equivalent, potentially offering a more sustainable remediation strategy.

Another area of environmental concern is the contamination of groundwater with chlorinated solvents. nih.govaskesa.com Bioremediation of these compounds often involves creating an anaerobic environment to promote reductive dechlorination by microorganisms. askesa.comclu-in.orgepa.govresearchgate.net While the direct role of ascorbates in this process is less defined, their antioxidant properties could potentially contribute to creating the necessary reducing conditions to support the microbial activity responsible for the degradation of these pollutants. The stability of this compound could, in theory, provide a long-term source of reducing potential to sustain these bioremediation efforts. However, further research is needed to explore this specific application.

The following table summarizes the potential environmental applications based on the reducing properties of ascorbates.

ContaminantProposed MechanismPotential Advantage of this compoundReference
Hexavalent Chromium (Cr(VI)) Chemical reduction to Cr(III)Enhanced stability for long-term, in-situ treatment. documentsdelivered.comgoogle.comresearchgate.net
Chlorinated Solvents Supporting anaerobic bioremediation by creating reducing conditions.Potential for sustained release of reducing equivalents to support microbial activity. nih.govaskesa.com

Advanced Research Methodologies and Future Directions

Omics Approaches in AA-2S Research

High-throughput "omics" technologies offer a systemic view of the molecular complexities surrounding AA-2S. nih.govnih.gov By generating vast datasets at different biological levels (metabolites, proteins), these approaches enable researchers to construct interconnected networks of molecular interactions, moving from a single-molecule focus to a holistic, systems immunology perspective. nih.govmdpi.com

Metabolomics, the large-scale study of small molecules or metabolites, is a powerful tool for tracing the metabolic pathways of Vitamin C and its derivatives like AA-2S. In humans, L-ascorbic acid is metabolized into several compounds, with AA-2S being a notable Phase II metabolite formed by the action of a liver-derived sulfotransferase.

Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high pressure liquid chromatography mass spectrometry (UHPLC-MS), are essential for the simultaneous analysis and quantification of L-ascorbic acid and its stabilized forms, including AA-2S. researchgate.net Methods have been developed to separate L-ascorbic acid, L-ascorbyl-2-sulfate, and L-ascorbyl-2-polyphosphate in various matrices, which is crucial for understanding their distribution and stability. researchgate.net For instance, widely targeted metabolomics has been successfully used to identify hundreds of differentially abundant metabolites in biological samples, showcasing the capability of these methods to map metabolic landscapes. mdpi.com

These analytical approaches allow for the precise measurement of AA-2S in tissues and fluids, helping to clarify its contribution to the total body pool of ascorbate (B8700270). researchgate.netdocumentsdelivered.com Such studies are fundamental to understanding its bioavailability and endogenous interactions following administration or dietary intake.

Table 1: Key Metabolites in Human Vitamin C Metabolism

MetaboliteChemical FormulaRole/Description
L-Ascorbic acid (Vitamin C)C₆H₈O₆The primary, active form of Vitamin C, an essential nutrient and antioxidant.
Dehydroascorbic acidC₆H₆O₆The oxidized form of ascorbic acid.
L-Ascorbic acid 2-sulfate C₆H₈O₉S A stable, sulfated metabolite of ascorbic acid. nih.gov
Diketogulonic acidC₆H₈O₇A further breakdown product of dehydroascorbic acid.
OxalateC₂H₂O₄A final breakdown product excreted in urine.
Methyl ascorbateC₇H₁₀O₆An esterified metabolite of ascorbic acid.

Proteomics, the large-scale analysis of proteins, offers a pathway to identify the direct and indirect protein targets of AA-2S. While direct proteomic studies on AA-2S are emerging, research on L-ascorbic acid (LAA) provides a strong methodological precedent. For example, a differential proteomics approach in human leukemia cells treated with LAA identified nine proteins that were sensitively altered. nih.gov This study demonstrated that LAA induces changes in the intracellular thiol/disulfide balance and modulates proteins involved in disulfide bond formation, such as protein-disulfide isomerase. nih.gov

Such proteomic strategies can be directly applied to AA-2S research to map its specific protein interactions and downstream cellular effects. A known interaction is the hydrolysis of AA-2S by arylsulfatases. Studies have shown that human arylsulfatase A can hydrolyze AA-2S to ascorbic acid and sulfate (B86663), suggesting it is a key enzyme in the metabolism of this compound. nih.gov Fibroblasts from patients with metachromatic leukodystrophy, who lack arylsulfatase A, were unable to hydrolyze AA-2S. nih.gov This highlights a direct and crucial enzyme-substrate relationship ripe for further proteomic investigation.

Table 2: Potential Protein Targets and Pathways for Ascorbate Derivatives

Protein/PathwayFunctionRelevance to Ascorbate ResearchSource
Arylsulfatase AEnzymeDirectly metabolizes AA-2S into L-ascorbic acid and sulfate. nih.gov nih.gov
Arylsulfatase BEnzymeInvestigated for AA-2S hydrolysis but appears not to be a major enzyme for this substrate in humans. nih.gov nih.gov
Protein-disulfide isomerase (PDI)Thiol/disulfide exchange catalystExpression is altered by L-ascorbic acid, suggesting a role in mediating redox effects. nih.gov nih.gov
Immunoglobulin-heavy-chain binding protein (BiP)Hsp70 chaperoneExpression is altered by L-ascorbic acid treatment. nih.gov nih.gov
Myeloid leukemia associated antigenTropomyosin isoformShows changes in isoelectric point (pI) due to phosphorylation upon L-ascorbic acid treatment. nih.gov nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide powerful predictive tools to investigate the properties of AA-2S and its analogs at an atomic level, complementing experimental research by offering insights that are difficult to obtain through laboratory work alone. mdpi.com

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are routinely employed to investigate the electronic structure, stability, and antioxidant potential of ascorbic acid and its derivatives. researchgate.netacs.orgresearchgate.net These methods can calculate various molecular descriptors that explain the molecule's reactivity. mocedes.org For example, calculations of bond dissociation enthalpy (BDE) help determine which hydroxyl group is most likely to donate a hydrogen atom in a radical-scavenging reaction, a key aspect of antioxidant activity. acs.orgnih.gov

Table 3: Key Parameters from Quantum Chemical Calculations for Antioxidant Activity

ParameterAbbreviationSignificance
Bond Dissociation EnthalpyBDEThe energy required to break a bond (e.g., O-H); lower values indicate easier hydrogen atom donation, favoring the HAT mechanism. acs.orgnih.gov
Ionization PotentialIPThe energy required to remove an electron; a key parameter for the SET-PT mechanism. acs.orgnih.gov
Proton Dissociation EnthalpyPDEThe enthalpy change for proton removal from the radical cation; relevant to the SET-PT mechanism. acs.org
Proton AffinityPAThe negative of the enthalpy change for protonation; indicates the likelihood of deprotonation in the SPL-ET mechanism. nih.gov
Electron Transfer EnthalpyETEThe enthalpy change for electron donation from the deprotonated anion; relevant to the SPL-ET mechanism.
HOMO/LUMO Energy GapE_gapThe difference in energy between the Highest Occupied and Lowest Unoccupied Molecular Orbitals; relates to molecular reactivity and stability. mocedes.org

Note: HAT = Hydrogen Atom Transfer; SET-PT = Sequential Electron Transfer-Proton Transfer; SPL-ET = Sequential Proton Loss-Electron Transfer.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as an ascorbate derivative, and a protein's binding site. aip.orgaip.org Docking studies can predict the preferred binding orientation and affinity of a molecule to a target receptor, providing insights into its potential biological activity. nih.gov For example, docking has been used to study the interaction of ascorbic acid derivatives with antioxidant enzymes like lipoxygenase and NADPH oxidase. aip.orgaip.org These studies calculate binding free energy (ΔG) and inhibition constants (Ki) to rank the potential efficacy of different analogs. aip.orgaip.org

Following docking, MD simulations can provide a dynamic view of the enzyme-ligand complex over time. uzh.ch Ab initio MD simulations have been used to study the structural details of ascorbic acid in its different oxidation states in an aqueous solution, analyzing factors like spin density distribution in the radical anion form and hydrogen bonding patterns. uzh.chresearchgate.net These simulations are crucial for understanding how AA-2S interacts with enzymes like arylsulfatase A at a molecular level, revealing the specific amino acid residues involved and the stability of the interaction. nih.govresearchgate.net

Table 4: Examples of Molecular Docking Studies on Ascorbate and its Derivatives

Ligand(s)Protein Target(s)Key FindingsSource
Ascorbic acid derivativesLipoxygenase (LO), NADPH Oxidase (NO)Designed derivatives showed lower binding free energy and inhibition constants compared to known inhibitors, suggesting strong antioxidant potential. aip.org aip.orgaip.org
Ascorbic acidCytochrome c peroxidaseUsed as a reference standard to compare the antioxidant mechanism of novel indole (B1671886) derivatives. nih.gov nih.gov
6-amino-6-deoxy-L-ascorbic acidHuman peroxiredoxin (PDB ID: 3MNG)Docking and dynamics studies were used to evaluate antioxidant activity and stability of novel ascorbic acid analogs. researchgate.net researchgate.net
Ascorbic acidSqualene (B77637) synthase, ATP citrate (B86180) lyase, etc.Docking was used to propose that the hypolipidemic action of ascorbic acid may occur via inhibition of squalene synthase. kspublisher.com kspublisher.com
Omeprazole and Ascorbic acidVarious inflammatory and oxidative stress markersDocking simulations highlighted the potential of the combination to address oxidative stress and inflammation. nih.gov nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. mdpi.com In the context of ascorbate analogs, QSAR models are developed to predict the antioxidant potential of novel structures before they are synthesized, saving time and resources. nih.gov

The process involves calculating a set of numerical values, known as molecular descriptors, for a series of compounds with known activities. mdpi.com These descriptors, which can represent physicochemical, geometrical, or electronic properties, are then used to build a mathematical model that can predict the activity of new, untested compounds. mdpi.commdpi.com For example, 2D-QSAR modeling has been successfully applied to design novel antioxidant candidates, using ascorbic acid as a reference standard. nih.gov These models can guide the chemical modification of the ascorbic acid scaffold to enhance its desired properties, such as improved stability or greater antioxidant efficacy.

Table 5: Common Descriptors Used in QSAR Models for Antioxidants

Descriptor ClassExample DescriptorsDescriptionSource
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesDescribe the electronic aspects of the molecule, such as its ability to donate or accept electrons. mdpi.com mdpi.com
Topological Connectivity indices, Wiener indexDescribe the atomic connectivity and branching of the molecule.
Physicochemical LogP (lipophilicity), Molar refractivity, PolarizabilityRepresent properties like solubility, size, and electronic distribution. mdpi.com mdpi.com
Quantum Chemical Ionization Potential (IP), Electron Affinity (EA), Hardness (η)Derived from quantum calculations to describe chemical reactivity and stability. mocedes.orgmdpi.com mocedes.orgmdpi.com
Geometrical Molecular surface area, VolumeDescribe the 3D shape and size of the molecule. mdpi.com mdpi.com

Development of Advanced Biosensors for AA-2S Detection

The development of specific and sensitive biosensors for the direct detection of L-Ascorbic acid 2-sulfate remains a developing field. While numerous electrochemical biosensors have been engineered for its parent compound, L-ascorbic acid, dedicated biosensors for the sulfated form are not yet widely reported. However, progress in the electrochemical detection of other sulfated biomolecules provides a strong foundation for future AA-2S biosensor development.

Current advanced analytical methods for AA-2S are predominantly centered around High-Performance Liquid Chromatography (HPLC). These methods allow for the simultaneous separation and quantification of L-ascorbic acid and its stable derivatives like AA-2S in various matrices, from animal tissues to aquaculture feeds.

Electrochemical approaches for detecting sulfated compounds, such as sucrose (B13894) octasulfate, have demonstrated the feasibility of using techniques like ion-transfer adsorptive stripping voltammetry. nih.gov These methods often rely on the interaction between the negatively charged sulfate group and a positively charged electrode surface or mediator. The potential for adapting these principles for AA-2S detection is a significant area of future research. The development of molecularly imprinted polymers (MIPs) as synthetic receptors offers another promising avenue for creating highly selective biosensors for complex molecules. acs.orgacs.org

Future research in this area will likely focus on the design of novel recognition elements, such as specific enzymes or aptamers, that can bind to AA-2S with high affinity and selectivity. Integrating these elements with advanced transducer materials, like nanomaterials and conductive polymers, could lead to the creation of sensitive and portable biosensors for real-time monitoring of AA-2S in various biological and environmental samples.

Exploration of AA-2S in Non-Mammalian Biological Systems

The role and metabolism of AA-2S are being increasingly investigated in a variety of non-mammalian organisms, revealing its importance in their physiology and response to environmental challenges.

Role in Plant Metabolism and Stress Response

While L-ascorbic acid is a well-known antioxidant in plants, crucial for mitigating oxidative stress, the specific functions of AA-2S are less understood. However, the inherent stability of AA-2S makes it a potentially important, stable reservoir of Vitamin C. Exogenous application of ascorbic acid has been shown to enhance plant tolerance to various abiotic stresses, including salinity and drought. The use of a stable form like AA-2S could offer a more sustained protective effect.

Research on the combined effect of ascorbic acid and cyanobacteria on plant growth under stress has shown synergistic benefits, improving growth and yield. researchgate.net The stability of AA-2S could be advantageous in such agricultural applications, ensuring a prolonged availability of the protective ascorbate molecule. Further research is needed to elucidate the specific uptake and metabolic pathways of AA-2S in plants and its direct role in stress mitigation.

Function in Microbial Physiology and Enzyme Systems

The direct role of L-Ascorbic acid 2-sulfate in microbial physiology is an area with limited specific research. However, studies on L-ascorbic acid have demonstrated its antimicrobial properties against various bacteria. This effect is often attributed to the acidic nature of ascorbic acid and its pro-oxidant activity at higher concentrations.

In certain enzyme systems, AA-2S can act as a substrate. For instance, mammalian arylsulfatases have been shown to hydrolyze AA-2S. nih.gov While this has been primarily studied in mammals, the presence of sulfatase enzymes in various microbial species suggests a potential for AA-2S metabolism in these organisms. The stability of AA-2S could make it a useful tool for studying microbial metabolic pathways and enzyme activities under controlled conditions.

Relevance in Marine Biology and Algal Research

The most significant research into the non-mammalian role of AA-2S has been in marine biology, particularly in aquaculture. L-ascorbic acid is an essential nutrient for many fish and shrimp species that cannot synthesize it. ussec.org Due to the instability of L-ascorbic acid in feed processing and storage, stable derivatives like AA-2S have been investigated as a dietary source of Vitamin C. ussec.org

Studies on Atlantic salmon and channel catfish have shown that AA-2S can serve as a source of ascorbic acid, although its bioavailability may be lower than other forms. nih.govnih.gov An enzyme, L-ascorbic acid 2-sulfate sulfohydrolase (C2 sulfatase), has been identified and purified from rainbow trout liver, which catalyzes the hydrolysis of AA-2S to release L-ascorbic acid. nih.govnih.gov This indicates a specific metabolic pathway for the utilization of this stable vitamin form in fish.

In algal research, ascorbic acid is known to be crucial for stress resistance. nih.gov While direct studies on AA-2S in algae are scarce, the application of a stable ascorbate source could be beneficial in studying algal stress responses and for large-scale cultivation. Research has demonstrated that ascorbic acid can influence the killing effect of UV radiation on cyanobacteria, suggesting a protective role. researchgate.net

Below is a table summarizing key research findings on AA-2S in non-mammalian systems:

Organism/SystemResearch FocusKey Findings
Plants Potential as a stable Vitamin C source for stress mitigation.Exogenous ascorbic acid improves stress tolerance. The stability of AA-2S offers potential for sustained protection. researchgate.net
Microbes Antimicrobial properties and enzyme interactions.L-ascorbic acid shows antimicrobial activity. AA-2S can be a substrate for sulfatase enzymes. nih.gov
Fish (Aquaculture) Dietary Vitamin C source.AA-2S is a stable alternative to L-ascorbic acid in feeds, though with potentially lower bioavailability. A specific enzyme for its hydrolysis exists in fish. ussec.orgnih.govnih.govnih.govnih.gov
Algae/Cyanobacteria Stress response and protection.Ascorbic acid plays a role in protecting against UV stress in cyanobacteria. The stability of AA-2S could be beneficial for algal cultivation. nih.govresearchgate.net

Emerging Applications and Unexplored Research Avenues

The unique properties of L-Ascorbic acid 2-sulfate dipotassium (B57713) salt, particularly its enhanced stability compared to L-ascorbic acid, are driving interest in new applications and research directions.

One of the most established emerging applications is in aquaculture feeds , as previously discussed, to ensure stable Vitamin C supplementation for fish and shrimp. ussec.org This principle could be extended to other animal nutrition applications where the stability of feed additives is a concern.

An unexplored but promising area is its potential use in cosmeceuticals and topical formulations . The instability of L-ascorbic acid in aqueous solutions is a major challenge in dermatological and cosmetic products. mdpi.com Stable derivatives are often used to deliver the antioxidant and collagen-boosting benefits of Vitamin C to the skin. While other derivatives are more common, the properties of AA-2S warrant further investigation for such applications.

Furthermore, the role of AA-2S in modulating cellular processes is an exciting frontier. Its ability to be hydrolyzed by specific sulfatases suggests a potential for targeted release of ascorbic acid within certain tissues or cellular compartments. This could be explored for therapeutic applications where sustained, localized antioxidant activity is desired. nih.gov

Unexplored research avenues include:

A comprehensive investigation into the metabolic pathways of AA-2S in a wider range of organisms, including plants and microorganisms.

The development of targeted delivery systems for AA-2S to specific cells or tissues.

Exploration of its potential as a therapeutic agent in diseases associated with oxidative stress, leveraging its stability for sustained effects.

Comparative studies of the efficacy of AA-2S versus other stable Vitamin C derivatives in various applications.

The continued research into L-Ascorbic acid 2-sulfate dipotassium salt holds the promise of new scientific understanding and practical applications across multiple disciplines.

Q & A

Q. What in vitro models best replicate the in vivo sulfation potential of this compound?

  • Methodological Guidance : Primary hepatocytes or intestinal organoids can model sulfate transfer. Use physiological temperatures (37°C) and hypoxia chambers (5% O₂) to mimic in vivo conditions. Compare sulfation efficiency against recombinant sulfotransferases .

Q. How can transcriptomic/proteomic approaches elucidate its mechanism beyond sulfation?

  • Methodological Guidance : Perform RNA-seq on treated cells to identify pathways like collagen biosynthesis (COL1A1/2) or antioxidant response (Nrf2 targets). Validate via Western blot (e.g., collagen I, SOD1). Integrate with metabolomics to map sulfate incorporation into lipids/proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.